N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide
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Overview
Description
N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its application in the production of antifungal agents. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a pentan-3-yl chain, and a formohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide typically involves the reaction of (2S,3S)-2-(Benzyloxy)pentan-3-amine with formic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of solvents such as methanol or dimethyl sulfoxide, and the reaction temperature is often kept low to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly antifungal drugs.
Industry: The compound is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide involves its interaction with specific molecular targets. In the context of its antifungal activity, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide oxalate
- N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide hydrochloride
Uniqueness
N’-[(2S,3S)-2-(Benzyloxy)pentan-3-yl] formohydrazide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, particularly in the synthesis of antifungal agents.
Properties
IUPAC Name |
N-(2-phenylmethoxypentan-3-ylamino)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEGZKZTVLXZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NNC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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